An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Focus of This Guide
The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[2][3] This guide focuses on a specific, functionalized quinoline derivative: ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate .
A comprehensive literature review reveals a scarcity of data for this exact molecule. Therefore, this guide will provide a detailed analysis based on the well-characterized and structurally similar analogue, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate . By examining the properties of this close analogue, we can infer and project the characteristics of the target compound. This document will delve into its physicochemical properties, plausible synthetic routes, spectral characteristics, and the potential applications suggested by the broader family of quinoline carboxylic acid derivatives. The primary objective is to provide a robust scientific foundation for researchers interested in exploring this and related molecules.
Molecular Structure and Nomenclature
The core of the target molecule is a quinoline ring, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The specific substitutions—an ethyl carboxylate group at position 3, a hydroxyl group at position 4, a methyl group at position 5, and a fluorine atom at position 8—are critical to its chemical identity and potential biological activity.
| Identifier | Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (Target) | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Analogue) |
| IUPAC Name | ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate |
| Synonym(s) | Not available | ethyl 8-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
| CAS Number | Not available | 63010-69-5 |
| Molecular Formula | C₁₃H₁₂FNO₃ | C₁₂H₁₀FNO₃ |
| Molecular Weight | 249.24 g/mol | 235.21 g/mol |
The key structural difference is the presence of a methyl group at the C5 position on the benzene portion of the quinoline ring. This addition is expected to subtly influence the molecule's steric and electronic properties.
Caption: Structural relationship between the target molecule and its reference analogue.
Physicochemical Properties
The physical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The known properties of the analogue, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, are summarized below.
| Property | Value (for Analogue) | Expected Impact of C5-Methyl Group |
| Physical Form | Solid | Expected to be a solid |
| Melting Point | 217-219 °C | Likely to be slightly higher due to increased molecular weight and packing efficiency. |
| Boiling Point | 338.5 ± 37.0 °C at 760 mmHg | Likely to be slightly higher due to increased van der Waals forces. |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dichloromethane.[4] | May slightly decrease solubility in polar solvents due to the added nonpolar methyl group. |
| Storage Temperature | 4°C | Similar storage conditions are recommended. |
The introduction of the C5-methyl group adds to the molecular mass and surface area. This typically leads to stronger intermolecular van der Waals forces, which would manifest as slightly elevated melting and boiling points compared to the unsubstituted analogue. The methyl group's electron-donating nature may also subtly alter the electronic distribution within the aromatic system, but its impact on bulk physical properties is likely less significant than its steric and mass contributions.
Plausible Synthetic Pathway
The synthesis of 4-hydroxyquinoline-3-carboxylates is often achieved through the Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. A plausible route for the target compound would adapt this methodology.
Proposed Synthesis Workflow:
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Reactant Preparation: The synthesis would begin with 2-fluoro-3-methylaniline.
-
Condensation: This aniline derivative is reacted with diethyl ethoxymethylenemalonate (EMME). This step forms an intermediate enamine.
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Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A). This promotes an intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol to form the quinoline ring system.
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Saponification and Re-esterification (if necessary): The reaction typically yields the ethyl ester directly. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified using standard methods (e.g., Fischer esterification).
Caption: Proposed synthetic workflow for the target compound via the Gould-Jacobs reaction.
This multicomponent approach is efficient and provides a direct route to the desired quinoline scaffold.[5] The choice of catalyst and solvent system can be optimized to improve yields and reaction times.[5]
Predicted Spectral Characteristics
While experimental spectra for the target compound are not available, we can predict the key features based on its structure and data from analogous compounds.[6]
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¹H NMR:
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Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂).
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C5-Methyl Group: A singlet appearing around 2.4-2.6 ppm.
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Aromatic Protons: Two doublets or multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons at C6 and C7.
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OH/NH Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of the 4-hydroxy/4-oxo tautomerism.
-
-
¹³C NMR:
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Ethyl Group: Peaks around 14 ppm (CH₃) and 60 ppm (CH₂).
-
C5-Methyl Group: A peak in the aliphatic region, likely around 15-20 ppm.
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Aromatic & Quinoline Carbons: A series of peaks between 110-180 ppm. The carbonyl carbon of the ester would be around 165-170 ppm, and the C4-OH/C4=O carbon would be significantly downfield (>170 ppm).
-
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 249.24.
-
Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the 4-hydroxy group.
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Strong absorption bands around 1650-1720 cm⁻¹ for the C=O stretches of the ester and the quinolone ring ketone.
-
Bands in the 1500-1600 cm⁻¹ range for the C=C and C=N aromatic ring stretches.
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A C-F stretching vibration, typically observed in the 1000-1300 cm⁻¹ region.
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Potential Applications and Biological Relevance
The true value of a novel chemical entity lies in its potential applications. Based on the extensive research into quinoline carboxylic acid derivatives, several fields of application can be envisioned for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.
A. Antimicrobial and Antiviral Activity: The quinoline scaffold is central to many antimicrobial agents.[1] Some quinoline derivatives exert their effect by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway in both host and pathogen cells.[5] This pathway is essential for DNA and RNA synthesis, making its inhibition a powerful strategy against rapidly replicating entities like cancer cells and viruses.[1][5] The target molecule could serve as a valuable intermediate for developing new anti-infective agents.[7][8]
Caption: Mechanism of action for quinoline derivatives that inhibit the DHODH enzyme.
B. Anticancer Potential: Numerous quinoline derivatives have demonstrated significant anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The specific substitution pattern on the quinoline ring greatly influences the compound's efficacy and selectivity.[2] For instance, certain derivatives have been developed as potent inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer metabolism, showing promise against leukemia cell lines.[9] The title compound could be a scaffold for developing novel and selective anticancer agents.[3]
C. Fluorescent Probes and Material Science: 8-Hydroxyquinoline and its derivatives are known for their fluorescent properties and their ability to form stable chelate complexes with various metal ions.[10][11] This property is exploited in the development of fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs). The fluorine and ester functionalities on the target molecule could be modified to tune its photophysical properties for applications in material science or as a sensor for specific metal ions.[8]
Safety and Handling
While no specific safety data exists for the target compound, information from structurally similar quinoline derivatives provides a basis for safe handling protocols.
-
GHS Hazard Statements (based on analogues): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][13]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container.[12]
-
Conclusion
Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate represents an intriguing, albeit under-explored, member of the vast quinoline family. By leveraging data from its close structural analogue, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, we have constructed a detailed profile of its likely chemical and physical properties. The presence of the C5-methyl group is predicted to subtly modulate its physicochemical characteristics.
The true potential of this molecule lies in its utility as a scaffold in drug discovery and material science. The rich history of quinoline derivatives as effective anticancer, antimicrobial, and antiviral agents provides a strong rationale for the synthesis and biological evaluation of this compound and its derivatives. This guide serves as a foundational resource to stimulate and support future research endeavors into this promising chemical space.
References
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | 63010-69-5. MilliporeSigma. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
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Supporting Information - Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. Royal Society of Chemistry. [Link]
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Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. SynZeal. [Link]
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ethyl 4-amino-5-fluoro-2-methyl-3-quinolinecarboxylate. Chemical Synthesis Database. [Link]
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Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3. PubChem. [Link]
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Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]
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3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-, ethyl ester. ChemBK. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]
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1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4. PubChem. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
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